Alcaloidi loline e derivati

Loline alkaloids and their derivatives represent a diverse group of nitrogen-containing compounds found in various species of *Elytrigia* (formerly *Agropyron*) and related grasses. These alkaloids are known for their potent biological activities, including effects on the central nervous system. They exhibit a range of pharmacological properties such as anticonvulsant, analgesic, and neuroprotective actions. The primary loline alkaloid, loline itself, is characterized by its structural features that include a pyrrolizidine ring fused to an indole nucleus, giving it unique biological properties.

Structurally, loline derivatives can vary significantly, ranging from simple modifications of the nitrogen atoms to complex ring systems incorporating additional functional groups. These variations not only enhance their chemical diversity but also broaden their potential applications in medicinal chemistry and pharmacology. Research into these compounds is ongoing, with a focus on developing new therapeutic agents for conditions such as epilepsy, pain management, and neurodegenerative disorders.

The extraction and isolation of loline alkaloids from grasses pose significant challenges due to their low concentrations and structural complexity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their identification and characterization. The development of methods to efficiently produce these compounds in the laboratory is an area of active research, aiming to facilitate their use in drug discovery and clinical applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

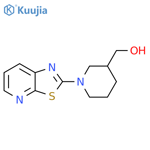

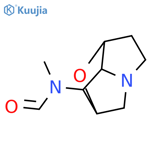

|

N-Formylloline | 38964-33-9 | C9H14N2O2 |

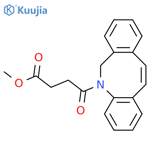

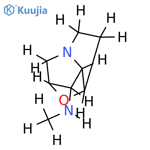

|

N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide | 38964-35-1 | C9H14N2O2 |

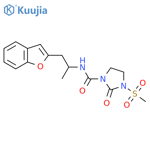

|

((2R)-(3at,6at)-hexahydro-2r,4c-methano-furo[3,2-b]pyrrol-3c-yl)-methyl-amine | 103616-00-8 | C8H14N2O |

Letteratura correlata

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Fornitori consigliati

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati